molecular formula C11H14O B1208413 4-Isopropylphenylacetaldehyde CAS No. 4395-92-0

4-Isopropylphenylacetaldehyde

Cat. No.: B1208413
CAS No.: 4395-92-0
M. Wt: 162.23 g/mol
InChI Key: FSKGFRBHGXIDSA-UHFFFAOYSA-N
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Description

4-Isopropylphenylacetaldehyde: is an organic compound with the molecular formula C11H14O . It is a monoterpenoid, which means it contains a single aromatic ring and is derived from terpenes. This compound is known for its characteristic bark odor and a citrus, bittersweet, fruity flavor . It is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

4-Isopropylphenylacetaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the metabolism and detoxification of aldehydes in the body. Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in oxidative stress response and detoxification pathways. This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes such as aldehyde dehydrogenase and cytochrome P450, leading to their inhibition or activation. These interactions result in alterations in the metabolic pathways and gene expression profiles of the cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidative conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing detoxification pathways. At high doses, it can exhibit toxic or adverse effects, including oxidative stress, cellular damage, and disruption of metabolic processes. Threshold effects are observed, where a certain dosage level triggers significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the aldehyde metabolism pathway. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, which play crucial roles in its oxidation and detoxification. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its accumulation and activity in specific tissues, influencing its overall biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and oxidative metabolism. The subcellular localization of this compound is crucial for its role in cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropylphenylacetaldehyde can be synthesized through several methods. One common method involves the reaction of cumyl magnesium chloride with ethyl formate or triethyl s-formate, followed by acid hydrolysis of the acetal . The reaction conditions typically include:

    Reagents: Cumyl magnesium chloride, ethyl formate or triethyl s-formate

    Conditions: Acid hydrolysis

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of high-performance liquid chromatography (HPLC) for purification and separation is common . The mobile phase in HPLC typically contains acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry-compatible applications .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylphenylacetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: 4-Isopropylbenzoic acid

    Reduction: 4-Isopropylphenylethanol

    Substitution: Various substituted derivatives depending on the substituent used

Scientific Research Applications

4-Isopropylphenylacetaldehyde has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Isopropylphenylacetaldehyde involves its interaction with specific molecular targets and pathways. In the context of its potential use in Alzheimer’s disease treatment, it acts as an acetylcholinesterase inhibitor, which helps improve cognitive function by increasing the levels of acetylcholine in the brain. The molecular targets include acetylcholinesterase enzymes, and the pathways involved are related to cholinergic neurotransmission.

Comparison with Similar Compounds

  • 4-Isopropylbenzaldehyde
  • 4-Isopropylbenzoic acid
  • 4-Isopropylphenylethanol

Comparison: 4-Isopropylphenylacetaldehyde is unique due to its aldehyde functional group, which allows it to undergo a variety of chemical reactions, including oxidation and reduction. In contrast, 4-Isopropylbenzaldehyde has a similar structure but lacks the aldehyde group, limiting its reactivity. 4-Isopropylbenzoic acid and 4-Isopropylphenylethanol are oxidation and reduction products of this compound, respectively, and have different chemical properties and applications.

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKGFRBHGXIDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; powerful, green, refreshingly bark-woody or saplike odour
Record name p-Isopropylphenylacetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/957/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

230.00 to 243.00 °C. @ 760.00 mm Hg
Record name 4-Isopropylphenylacetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041493
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 4-Isopropylphenylacetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041493
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-Isopropylphenylacetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/957/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.965-0.975
Record name p-Isopropylphenylacetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/957/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4395-92-0
Record name p-Isopropylphenylacetaldehyde
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URL https://commonchemistry.cas.org/detail?cas_rn=4395-92-0
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Record name 4-Isopropyl phenylacetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetaldehyde, 4-(1-methylethyl)-
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Record name 4-isopropylphenylacetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.294
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-ISOPROPYLPHENYLACETALDEHYDE
Source FDA Global Substance Registration System (GSRS)
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Record name 4-Isopropylphenylacetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041493
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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